molecular formula C17H14N4OS B6060687 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone

2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone

Cat. No. B6060687
M. Wt: 322.4 g/mol
InChI Key: DMYVCCPNKJVRSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone, also known as BZQ, is a small molecule compound that has been widely studied for its potential therapeutic applications. BZQ is a quinazolinone derivative that has a benzimidazole moiety attached to it. This unique structure makes BZQ an interesting compound to study, as it has been shown to have a variety of biological activities.

Mechanism of Action

The mechanism of action of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has been shown to inhibit the activity of protein kinase C (PKC) and DNA topoisomerase II. It has also been shown to inhibit the expression of cyclin D1, which is involved in cell cycle progression.
Biochemical and Physiological Effects:
2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has also been shown to inhibit angiogenesis, which is the formation of new blood vessels. Additionally, 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has been found to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone in lab experiments is that it is a small molecule compound that can easily penetrate cell membranes. This allows for the study of its effects on intracellular targets. However, one limitation of using 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments.

Future Directions

There are many future directions for the study of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone. One area of research could be the development of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone analogs that have improved pharmacological properties. Another area of research could be the study of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone in combination with other anticancer agents, to determine if it has synergistic effects. Additionally, the study of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone in animal models could provide valuable information on its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone can be achieved through several methods. One of the most common methods is the reaction of 2-aminobenzimidazole with ethyl 2-bromoacetate, followed by the reaction with 2-aminobenzothiazole in the presence of potassium carbonate. This reaction results in the formation of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone. Another method involves the reaction of 2-aminobenzimidazole with 2-bromoethyl thioacetate, followed by the reaction with 2-aminobenzothiazole in the presence of potassium carbonate.

Scientific Research Applications

2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antifungal, antibacterial, and antiviral activities. 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

2-[1-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-10(23-17-19-13-8-4-5-9-14(13)20-17)15-18-12-7-3-2-6-11(12)16(22)21-15/h2-10H,1H3,(H,19,20)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYVCCPNKJVRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=O)N1)SC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(1H-benzimidazol-2-ylthio)ethyl]quinazolin-4(3H)-one

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